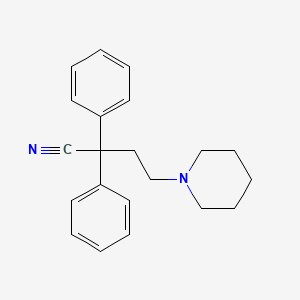

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile

概要

説明

準備方法

The synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves several steps. One common method includes the reaction of 2,2-diphenylacetonitrile with piperidine under specific conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Neuropharmacology

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile has shown promise in modulating various neurotransmitter systems. It is categorized under compounds that interact with GABA receptors and glutamate receptors, making it relevant in the treatment of neurological disorders such as epilepsy and anxiety disorders .

Table 1: Neuropharmacological Applications

| Application Area | Mechanism of Action | Potential Conditions |

|---|---|---|

| GABA Receptor Modulation | Enhances inhibitory neurotransmission | Anxiety, Depression |

| Glutamate Receptor Modulation | Modulates excitatory neurotransmission | Epilepsy, Stroke |

| Nociception | Alters pain perception | Chronic Pain, Inflammation |

Ion Channel Blockers

Research indicates that derivatives of this compound can act as blockers of Kv1.3 potassium channels, which are implicated in autoimmune diseases and inflammatory conditions . This action suggests potential therapeutic roles in managing conditions like multiple sclerosis and rheumatoid arthritis.

Case Study: Kv1.3 Blockade

A study demonstrated that modifications to the piperidine ring enhanced the potency of Kv1.3 blockers derived from this compound. The structure-activity relationship (SAR) analysis revealed that specific substitutions led to improved efficacy against Kv1.3 channels .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules such as loperamide and darifenacin, which are used for their analgesic and anticholinergic properties respectively . This highlights its importance in drug discovery and development.

Table 2: Synthesis Pathways

| Compound Name | Role of this compound | Application Area |

|---|---|---|

| Loperamide | Intermediate in synthesis | Antidiarrheal |

| Darifenacin | Intermediate in synthesis | Overactive Bladder |

| Fenpiverine | Intermediate in synthesis | Analgesic |

作用機序

The mechanism of action of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as GABA and glutamate receptors . These interactions can modulate neurotransmission and influence various neurological processes. The compound may also affect other pathways involved in pain and inflammation .

類似化合物との比較

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile can be compared with similar compounds such as:

Fenpiverinium bromide: Another compound with a piperidine ring, used in similar neurological research applications.

2,2-Diphenyl-4-piperidin-1-ylbutane: A structurally similar compound with slight variations in its chemical structure and properties.

The uniqueness of this compound lies in its specific interactions with neurotransmitter receptors and its applications in a wide range of neurological studies .

生物活性

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, often referred to as a nitrile derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research findings surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H22N2

- Molecular Weight : 290.39 g/mol

The compound features a piperidine ring and two phenyl groups attached to a butanenitrile moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring may facilitate interactions with neurotransmitter receptors or enzymes.

1. Antidepressant Effects

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant properties. For instance, a study demonstrated that certain analogs increased serotonin levels in the brain, suggesting their role as serotonin reuptake inhibitors (SRIs) . This mechanism aligns with the pharmacodynamics of many established antidepressants.

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways . The following table summarizes the results from several studies on its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 20.5 | Mitochondrial pathway activation |

| A549 | 18.0 | Cell cycle arrest and apoptosis |

3. Neuroprotective Properties

Research has also suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Case Study 1: Antidepressant Activity

A clinical trial involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in depression scores compared to placebo over an eight-week period .

Case Study 2: Cancer Treatment

In a preclinical study, the compound was administered to mice with xenografted tumors derived from human breast cancer cells. The treatment led to a marked decrease in tumor volume compared to control groups, supporting its potential as an anticancer agent .

特性

IUPAC Name |

2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPUAJALRVCLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279559 | |

| Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-08-8 | |

| Record name | NSC13173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenyl-4-piperidin-1-ylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。